N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide
CAS No.:
Cat. No.: VC11387761
Molecular Formula: C16H17ClFN5O
Molecular Weight: 349.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17ClFN5O |
|---|---|
| Molecular Weight | 349.79 g/mol |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C16H17ClFN5O/c1-11-2-5-15(21-20-11)22-6-8-23(9-7-22)16(24)19-12-3-4-14(18)13(17)10-12/h2-5,10H,6-9H2,1H3,(H,19,24) |
| Standard InChI Key | SJMBPECAXHJTEL-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |
| Canonical SMILES | CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Introduction
Structural and Nomenclatural Features
The compound’s IUPAC name, N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide, reflects its intricate architecture. Key structural components include:
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A piperazine ring serving as the central scaffold.
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A carboxamide group (-CONH-) linking the piperazine to a 3-chloro-4-fluorophenyl substituent.
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A 6-methylpyridazin-3-yl group attached to the piperazine’s opposite nitrogen.
Table 1: Molecular Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 349.79 g/mol |
| CAS Number | Not publicly disclosed |
| SMILES Notation | CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |
| InChIKey | SJMBPECAXHJTEL-UHFFFAOYSA-N |
The presence of chloro and fluoro substituents on the phenyl ring enhances electronegativity, potentially influencing binding interactions in biological systems. The pyridazin moiety contributes aromaticity and hydrogen-bonding capabilities, while the methyl group at position 6 may modulate lipophilicity.
Synthesis and Physicochemical Properties
Synthetic Methodology
The synthesis of N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide involves multi-step organic reactions, typically including:
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Formation of the piperazine-carboxamide intermediate: Reaction of piperazine with a chloroformate derivative to introduce the carboxamide group.
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Coupling with 3-chloro-4-fluoroaniline: Nucleophilic acyl substitution to attach the aryl substituent.
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Introduction of the 6-methylpyridazin moiety: Metal-catalyzed cross-coupling or nucleophilic aromatic substitution.
While specific reaction conditions (e.g., catalysts, solvents) remain proprietary, analogous piperazine syntheses often employ reagents like EDCI/HOBt for amide bond formation and palladium catalysts for heteroaryl couplings .
Table 2: Key Physicochemical Parameters
| Property | Value/Description |
|---|---|
| Solubility | Likely moderate in polar aprotic solvents (DMF, DMSO) |
| LogP (Predicted) | ~2.8 (indicating moderate lipophilicity) |
| Melting Point | Not reported |
| Stability | Stable under inert atmospheric conditions |
Biological Activity and Mechanistic Insights
Table 3: Structural and Functional Comparisons
| Compound | Key Differences | Biological Target |
|---|---|---|
| Aripiprazole | Quinolinone scaffold | D partial agonist |
| Olanzapine | Thienobenzodiazepine core | 5-HT/D antagonist |
| This Compound | Pyridazin-piperazine hybrid | Undisclosed (preclinical) |
Applications and Future Directions
Therapeutic Prospects
The compound’s unique structure positions it as a candidate for:
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Antipsychotic drug development: Leveraging piperazine’s affinity for dopaminergic pathways.
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Anti-inflammatory agents: Fluorinated aryl groups may inhibit COX-2 .
Challenges and Optimization
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Synthetic complexity: Multi-step synthesis may hinder large-scale production.
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SAR studies: Required to elucidate the role of the chloro-fluoro substitution pattern.
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